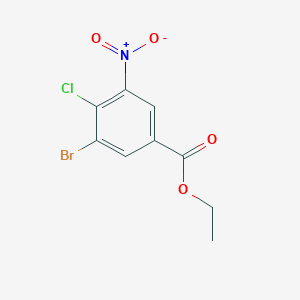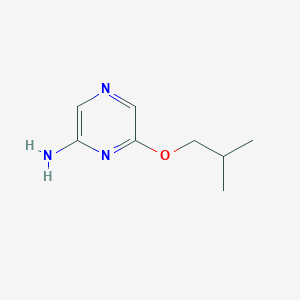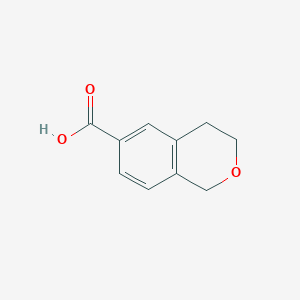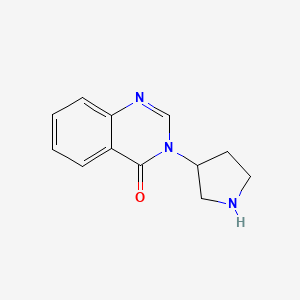
5-(二氟甲基)吡啶-2(1H)-酮
描述
Synthesis Analysis
The synthesis of pyridine derivatives, including 5-(Difluoromethyl)pyridin-2(1H)-one, can be achieved through various methods. One such method involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . Another method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of 5-(Difluoromethyl)pyridin-2(1H)-one is characterized by the presence of a pyridine ring with a difluoromethyl group attached .Chemical Reactions Analysis
In terms of chemical reactions, 5-(Difluoromethyl)pyridin-2(1H)-one can be converted into their 5-hydroxy derivatives through the oxyfunctionalization process . Moreover, several methylpyridines as well as methylated pyrazines can be converted to appropriate N-oxides .科学研究应用
合成和结构表征
- 已合成5-(二氟甲基)吡啶-2(1H)-酮衍生物,用于各种科学应用。例如,一项研究探讨了相关化合物的合成和光谱表征,如5-三氟甲基吡啶-2-硫酮,显示出作为抗甲状腺药物的潜力 (Chernov'yants et al., 2011)。
晶体结构和氢键网络
- 对类似化合物的晶体结构进行研究,如5-(三氟甲基)吡啶甲酸单水合物,揭示了有趣的水桥氢键网络。这些研究对于理解这些化合物的分子相互作用和性质至关重要 (Ye & Tanski, 2020)。
光谱和光学研究
- 对类似化合物,如5-溴-2-(三氟甲基)吡啶,进行了光谱和光学研究,以了解其分子结构和性质。这些研究涉及核磁共振(NMR)和密度泛函理论(DFT)分析等技术 (Vural & Kara, 2017)。
药物发现的分歧合成
- 通过钯催化的铃木宫浦反应和铜催化的C-N偶联等过程获得了5-(二氟甲基)吡啶-2(1H)-酮的衍生物。这些化合物作为药物发现中的新支架具有重要意义 (Siddle et al., 2010)。
分子合成和表征
- 分子的合成和表征一直是研究的重点,特别是在理解其与其他物质的相互作用以及在抗菌活性和分子电子学等领域的潜在应用方面 (Various Authors, 2006-2023)。
未来方向
作用机制
Mode of Action
Similar compounds, like pyrimidinamine derivatives, are known to inhibit the electron transport in mitochondrial complex i . This inhibition disrupts the normal functioning of the mitochondria, leading to a decrease in ATP production and an increase in reactive oxygen species, which can lead to cell death .
Biochemical Pathways
Given its similarity to pyrimidinamine derivatives, it’s plausible that it affects the electron transport chain in the mitochondria . This disruption can lead to a cascade of effects, including decreased ATP production and increased production of reactive oxygen species, which can lead to cell death .
Result of Action
Based on its similarity to pyrimidinamine derivatives, it’s plausible that it could lead to cell death due to the disruption of mitochondrial function .
生化分析
Biochemical Properties
5-(Difluoromethyl)pyridin-2(1H)-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways and signal transduction. The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, leading to either inhibition or activation of the enzyme’s activity. For example, 5-(Difluoromethyl)pyridin-2(1H)-one has been observed to inhibit certain kinases, which are crucial for phosphorylation processes in cells .
Cellular Effects
The effects of 5-(Difluoromethyl)pyridin-2(1H)-one on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, 5-(Difluoromethyl)pyridin-2(1H)-one has been found to affect the fibroblast growth factor receptor (FGFR) signaling pathway, which is essential for cell proliferation, migration, and differentiation . By inhibiting FGFR, 5-(Difluoromethyl)pyridin-2(1H)-one can reduce cell proliferation and induce apoptosis in certain cancer cell lines .
Molecular Mechanism
At the molecular level, 5-(Difluoromethyl)pyridin-2(1H)-one exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For instance, 5-(Difluoromethyl)pyridin-2(1H)-one has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation of target proteins . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 5-(Difluoromethyl)pyridin-2(1H)-one in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has demonstrated stability under various experimental conditions, with minimal degradation over time . Long-term studies have shown that 5-(Difluoromethyl)pyridin-2(1H)-one can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
In animal models, the effects of 5-(Difluoromethyl)pyridin-2(1H)-one vary with different dosages. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, 5-(Difluoromethyl)pyridin-2(1H)-one can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing adverse effects.
Metabolic Pathways
5-(Difluoromethyl)pyridin-2(1H)-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . Additionally, 5-(Difluoromethyl)pyridin-2(1H)-one can affect metabolic flux by modulating the activity of key enzymes in metabolic pathways .
Transport and Distribution
The transport and distribution of 5-(Difluoromethyl)pyridin-2(1H)-one within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by solute carrier (SLC) transporters, which facilitate its uptake into cells . Once inside the cells, 5-(Difluoromethyl)pyridin-2(1H)-one can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 5-(Difluoromethyl)pyridin-2(1H)-one is critical for its activity and function. This compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . The localization of 5-(Difluoromethyl)pyridin-2(1H)-one is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These interactions are essential for the compound’s ability to modulate cellular processes and exert its biochemical effects.
属性
IUPAC Name |
5-(difluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO/c7-6(8)4-1-2-5(10)9-3-4/h1-3,6H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHSPDOMAZYGRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B1432542.png)



![2-(Pyridin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1432547.png)




![4-[3-(Trifluoromethyl)phenyl]cyclohexan-1-one](/img/structure/B1432555.png)


